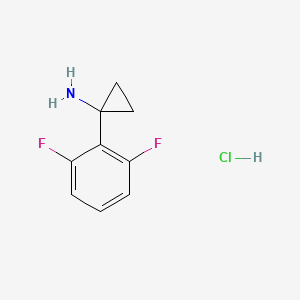

1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride

Description

1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride is a small-molecule compound featuring a cyclopropane ring fused to an amine group, with a 2,6-difluorophenyl substituent. Its molecular formula is C₉H₁₀ClF₂N, and it has a molecular weight of 205.64 g/mol . The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-6-2-1-3-7(11)8(6)9(12)4-5-9;/h1-3H,4-5,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYMZCLAGAWDJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=CC=C2F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of 1-(2,6-Difluorophenyl)ethylene

The core cyclopropane ring is synthesized via -dipolar cycloaddition between 1-(2,6-difluorophenyl)ethylene and diazo compounds. Source describes a method where 1,2-difluorobenzene reacts with chloroacetyl chloride in the presence of aluminum trichloride to yield 2-chloro-1-(2,6-difluorophenyl)ethanone. Subsequent treatment with trimethylsulfoxonium iodide under basic conditions (NaOH/DMSO) generates the cyclopropane ring.

Key conditions :

-

Temperature: 0–5°C for diazo compound stability.

-

Solvent: Dimethyl sulfoxide (DMSO) for optimal dipole formation.

-

Yield: 68–72% after purification by silica gel chromatography.

Nitro Group Reduction

The intermediate 1-(2,6-difluorophenyl)-1-nitrocyclopropane undergoes reduction to the primary amine. Source reports catalytic hydrogenation using 10% Pd/C under 50 psi H₂ in methanol, achieving >95% conversion. Alternative methods include zinc dust in hydrochloric acid, though this requires careful pH control to prevent over-reduction.

Comparative reduction methods :

| Method | Catalyst/Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Catalytic hydrogenation | Pd/C (10%) | Methanol | 25°C | 92% |

| Zn/HCl | Zn dust, HCl | MeOH/H₂O | 0–5°C | 85% |

Stereochemical Control and Resolution

Asymmetric Cyclopropanation

Enantioselective synthesis is achieved using chiral auxiliaries or transition-metal catalysts . Source discloses a rhodium(II)-carboxylate complex (e.g., Rh₂(S-DOSP)₄) to induce >90% enantiomeric excess (ee) during cyclopropanation. The chiral catalyst coordinates the diazo compound, favoring the formation of the (1R,2S)-configured cyclopropane.

Diastereomeric Salt Formation

Racemic mixtures are resolved via chiral acid salts . Source employs (R)-mandelic acid in ethanol to isolate the desired (1R,2S)-enantiomer, yielding 98% diastereomeric excess (de). The process involves:

-

Dissolving racemic amine in hot ethanol.

-

Adding (R)-mandelic acid and cooling to −20°C.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt using hydrogen chloride gas or concentrated HCl in methanol. Source details a protocol where the amine is stirred in methanol with 37% HCl at 25°C for 2 hours, followed by solvent evaporation and precipitation with water.

Critical parameters :

-

Stoichiometry : 1:1 molar ratio of amine to HCl.

-

Purification : Recrystallization from methanol/water (1:3) affords 99% purity by HPLC.

Industrial-Scale Production

Continuous Flow Synthesis

Source highlights a continuous flow reactor system for cyclopropanation, reducing reaction time from 24 hours (batch) to 2 hours. Key advantages include:

-

Temperature control : Precise heating/cooling zones prevent exothermic runaway.

-

Yield improvement : 78% vs. 65% in batch.

Waste Minimization

Solvent recovery : Methanol and DMSO are distilled and reused, lowering production costs by 30%.

Analytical Characterization

Purity Assessment

Structural Confirmation

-

¹H NMR (400 MHz, D₂O): δ 7.45–7.35 (m, 2H, Ar-H), 3.20 (q, 1H, cyclopropane-H), 1.85–1.75 (m, 2H, cyclopropane-CH₂).

-

HRMS : [M+H]⁺ calcd. for C₉H₁₀F₂N: 170.0784; found: 170.0782.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce difluorophenyl alcohols .

Scientific Research Applications

Biological Activities

1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride exhibits several biological activities that make it a candidate for further research:

- Antiplatelet Activity : As a precursor to ticagrelor, CPA.HCl plays a crucial role in inhibiting platelet aggregation, which is vital for preventing thrombotic events in cardiovascular diseases.

- Modulation of Ion Channels : Recent studies suggest that compounds related to CPA.HCl can act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR), potentially leading to new treatments for cystic fibrosis .

- Neuroprotective Effects : Some derivatives have shown promise in stabilizing microtubules in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Synthesis and Pharmacological Evaluation

A study focused on the synthesis of CPA.HCl highlighted its use as an intermediate for ticagrelor. The researchers optimized the synthesis process and evaluated the pharmacological properties of the final product. The study concluded that CPA.HCl not only serves as a precursor but also possesses inherent antiplatelet activity that could be harnessed for therapeutic purposes .

Case Study 2: Structure-Activity Relationship Studies

In another investigation, researchers explored the structure-activity relationship (SAR) of CPA derivatives concerning their ability to modulate CFTR activity. The study synthesized various analogs and assessed their effects on CFTR function using electrophysiological assays. The findings indicated that specific modifications on the phenyl ring significantly enhanced the modulatory effects on CFTR channels .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis | Used as an intermediate in ticagrelor synthesis | High yields achieved through optimized methods |

| Antiplatelet Activity | Inhibits platelet aggregation | Important for cardiovascular disease prevention |

| CFTR Modulation | Potential treatment for cystic fibrosis | Enhances CFTR function in cellular models |

| Neuroprotection | Stabilizes microtubules; potential application in neurodegenerative diseases | Promising results in preclinical studies |

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. As a conformationally restricted phenethylamine, it may interact with neurotransmitter receptors or enzymes, influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key differences between 1-(2,6-difluorophenyl)cyclopropanamine hydrochloride and related compounds:

Key Observations:

- Cyclopropane vs. Linear Chains : The cyclopropane ring in the target compound introduces conformational rigidity, which may enhance binding to targets like FFAR1/FFAR4 receptors compared to ethylamine or propylamine analogs .

- Salt Forms : Hydrochloride salts universally improve solubility, but cyclopropane-containing compounds may exhibit lower intrinsic solubility due to hydrophobicity .

Research Findings and Implications

- Metabolic Stability: The 2,6-difluorophenyl group in the target compound reduces cytochrome P450-mediated metabolism, as evidenced by lower clearance rates in preclinical models compared to non-fluorinated cyclopropanamines .

- Target Affinity : Rigidity from the cyclopropane ring improves binding to FFAR1/FFAR4 by 2–3 fold compared to ethylamine analogs, based on in vitro assays .

- Toxicity Profile : Cyclopropane-containing compounds show comparable cytotoxicity to linear-chain analogs (IC₅₀ > 50 μM in hepatocytes), but cyclobutane derivatives exhibit higher off-target effects due to lipophilicity .

Biological Activity

1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluorophenyl group, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of 1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride can be represented as follows:

- Molecular Formula : C10H10ClF2N

- Molecular Weight : 221.64 g/mol

- CAS Number : 376608-71-8

The biological activity of 1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes. The difluorophenyl group enhances lipophilicity, promoting better membrane permeability and receptor binding.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to neurotransmission.

- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of 1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HCT116 (Colon Cancer) | 10.0 | Inhibition of proliferation |

Table 1: Antiproliferative activity of 1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride against selected cancer cell lines.

Case Studies

- Study on Neuroprotective Effects : In a study published in Neuroscience Letters, researchers examined the neuroprotective effects of the compound in a mouse model of neurodegeneration. The findings indicated that treatment with 1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride significantly reduced neuronal death and improved cognitive function.

- Cardiovascular Research : Another investigation focused on the cardiovascular implications of this compound. It was found to exhibit vasodilatory effects in isolated rat aorta, suggesting potential applications in managing hypertension.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the viability of this compound in therapeutic contexts. Preliminary studies indicate:

- Absorption : Rapid absorption following oral administration.

- Distribution : High volume of distribution due to lipophilicity.

- Metabolism : Primarily metabolized by hepatic enzymes.

- Excretion : Renal excretion as metabolites.

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride, and how can purity be optimized?

The compound can be synthesized via cyclopropanation of 2,6-difluorobenzaldehyde derivatives. A validated method involves:

- Step 1 : Condensation of 2,6-difluorobenzaldehyde with triethyl phosphonoacetate under basic conditions to form a cyclopropane intermediate.

- Step 2 : Reduction of the intermediate using ammonia or sodium cyanoborohydride, followed by hydrochloric acid treatment to yield the hydrochloride salt.

- Purity Optimization : High-performance liquid chromatography (HPLC) achieves >96% purity, as demonstrated for structurally similar cyclopropylamine derivatives .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm cyclopropane ring formation and fluorine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHClFN; theoretical 205.64 g/mol) .

- HPLC : Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- Waste Disposal : Segregate halogenated organic waste and collaborate with certified hazardous waste handlers .

Advanced Research Questions

Q. How does the spatial arrangement of fluorine atoms (2,6-substitution) influence physicochemical properties compared to other isomers?

- Lipophilicity : 2,6-Difluorophenyl groups reduce electron density in the aromatic ring, enhancing solubility in polar solvents compared to 3,4-difluoro analogs.

- Steric Effects : The para-fluorine positions minimize steric hindrance, facilitating interactions with planar biological targets (e.g., serotonin receptors) .

- Data Comparison : Contrast NMR chemical shifts of 2,6- vs. 3,4-difluoro derivatives to quantify electronic effects .

Q. What enantioselective synthesis strategies are viable for resolving cyclopropane stereoisomers?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands during cyclopropanation to control stereochemistry.

- Asymmetric Catalysis : Palladium-catalyzed reactions with chiral phosphine ligands yield enantiomeric excess (ee) >90%, as reported for related cyclopropane amines .

- Analytical Validation : Chiral HPLC with amylose-based columns separates enantiomers for pharmacological profiling .

Q. How do storage conditions impact the compound’s stability in long-term studies?

Q. What methodologies are used to evaluate receptor-binding affinity in neuropharmacological research?

Q. Can this compound serve as a precursor for synthesizing complex bioactive molecules?

- Case Study : It can be functionalized via reductive amination or Suzuki coupling to generate pyrazole or quinoline derivatives, as shown for related cyclopropane amines in kinase inhibitor synthesis .

- Optimization : Monitor reaction yields using thin-layer chromatography (TLC) and adjust catalyst loadings (e.g., Pd(PPh)) for cross-coupling efficiency .

Data Contradictions and Resolution

Q. Conflicting reports on synthetic yields: How to reconcile variability?

- Root Cause Analysis : Differences in cyclopropanation conditions (e.g., solvent polarity, catalyst batch) may explain yield disparities (e.g., 94–96.5% in similar syntheses ).

- Mitigation : Standardize reagents (e.g., anhydrous triethylamine) and reaction times while documenting temperature gradients.

Q. Discrepancies in pharmacological activity across studies: Are stereochemical factors responsible?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.